

# Technical Support Center: Mitigating Atomic Oxygen Erosion on Polymers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Atomic oxygen

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the erosive effects of **atomic oxygen** (AO) on polymeric materials.

## Troubleshooting Guides

Problem: My polymer sample is showing higher than expected erosion after AO exposure.

Possible Cause	Troubleshooting Step
Inaccurate AO Fluence Calculation: The actual atomic oxygen fluence in your test environment may be higher than estimated.	Action: Recalibrate your AO source or use a Kapton® witness sample with a known erosion yield to accurately determine the AO fluence. The erosion yield of Polyimide Kapton H is a well-characterized standard at $3.0 \times 10^{-24}$ cm <sup>3</sup> /atom for LEO 4.5 eV atomic oxygen. <a href="#">[1]</a>
Presence of Contaminants: Surface contaminants on the polymer can accelerate AO erosion.	Action: Ensure rigorous cleaning and handling protocols for your polymer samples before AO exposure. Use appropriate solvents and techniques to remove any organic or inorganic residues.
Synergistic Effects with UV Radiation: Simultaneous exposure to Ultraviolet (UV) radiation can enhance the erosive effects of AO on some polymers.	Action: If your experimental setup involves a UV source, consider performing a control experiment with AO exposure alone to isolate the effect of UV radiation.
Incorrect Material Specification: The polymer you are using may have a naturally higher erosion yield than anticipated.	Action: Verify the exact grade and composition of your polymer. Consult material datasheets and literature for its known AO erosion characteristics.

Problem: My protective coating is delaminating or failing prematurely.

Possible Cause	Troubleshooting Step
Poor Adhesion: The coating did not adhere properly to the polymer substrate.	Action: Optimize your deposition process. This may involve surface pre-treatment of the polymer (e.g., plasma cleaning) to improve adhesion.
High Internal Stress: Thick coatings can develop internal stresses, leading to cracking and delamination, especially under thermal cycling. [2]	Action: Consider using thinner, pinhole-free coatings. Atomic Layer Deposition (ALD) can produce very thin ( $\sim 35$ Å) and effective protective layers of materials like $\text{Al}_2\text{O}_3$ . [2]
Defects and Pinholes: Microscopic defects in the coating can allow AO to penetrate and attack the underlying polymer, leading to undercutting and subsequent coating failure. [3] [4]	Action: Characterize your coating for defects using techniques like scanning electron microscopy (SEM). Optimize deposition parameters to minimize pinhole formation.
Surface Roughness of the Substrate: A rough polymer surface can lead to a protective coating with a higher defect density. [3][4]	Action: Ensure the polymer substrate is as smooth as possible before coating deposition to achieve a low-defect-density protective layer. [4]

## Frequently Asked Questions (FAQs)

Q1: What is **atomic oxygen** and why is it a concern for polymers in Low Earth Orbit (LEO)?

A1: **Atomic oxygen** is the most abundant species in the LEO environment, from altitudes of 160km to 650km. [5] Spacecraft traveling at orbital velocities collide with these oxygen atoms at high energies (around  $4.5 \pm 1$  eV). [5] This energy is sufficient to break the chemical bonds in most organic polymers, leading to oxidation and subsequent erosion of the material. [5] This erosion can degrade the physical, chemical, and optical properties of the polymer, potentially compromising spacecraft components. [5]

Q2: How can I protect my polymer-based components from **atomic oxygen** erosion?

A2: There are two primary strategies for protecting polymers from AO erosion:

- **Protective Coatings:** Applying a thin layer of an AO-resistant material is a common and effective method.<sup>[6]</sup> Inorganic materials like silicon dioxide ( $\text{SiO}_2$ ) and aluminum oxide ( $\text{Al}_2\text{O}_3$ ) are frequently used.<sup>[2][7]</sup> These are typically applied via methods like plasma-enhanced chemical vapor deposition (PECVD) or atomic layer deposition (ALD).<sup>[2][7]</sup>
- **Surface Modification:** This involves altering the surface of the polymer to make it more resistant to AO. Techniques include ion implantation and the incorporation of AO-resistant species like Polyhedral Oligomeric Silsesquioxanes (POSS) into the polymer matrix.<sup>[5][8]</sup> Upon exposure to AO, POSS-containing polymers form a protective, passive silica ( $\text{SiO}_2$ ) layer on the surface.<sup>[5]</sup>

Q3: What are the advantages of using Atomic Layer Deposition (ALD) for protective coatings?

A3: ALD offers several advantages for creating protective coatings on polymers:

- **Pinhole-Free Films:** ALD can produce highly conformal and pinhole-free coatings, which is crucial for preventing AO from reaching the underlying polymer.<sup>[2]</sup>
- **Precise Thickness Control:** The ALD process allows for angstrom-level control over the coating thickness, enabling the deposition of very thin yet effective protective layers.<sup>[2]</sup>
- **Flexibility:** Thin ALD coatings are more flexible and less prone to cracking during handling or thermal cycling compared to thicker coatings deposited by other methods.<sup>[2]</sup>

Q4: My experiment involves both **atomic oxygen** and vacuum ultraviolet (VUV) radiation. How does this combination affect polymers?

A4: The combination of AO and VUV radiation can have a synergistic effect on polymer degradation. VUV radiation can break chemical bonds in the polymer, making it more susceptible to AO attack. However, for some specialized materials like polysiloxane-polyimide, pre-exposure to VUV can actually decrease susceptibility to AO erosion through a process known as the Photosil™ effect, which forms a protective silicon, carbon, and oxygen-rich surface layer.<sup>[8]</sup>

Q5: How do I measure the erosion yield of my polymer sample?

A5: The erosion yield ( $E_y$ ), which is the volume of material lost per incident oxygen atom ( $\text{cm}^3/\text{atom}$ ), is a key parameter for quantifying AO resistance.[9] The most common method for determining erosion yield is through mass loss measurements.[10] The formula for calculating erosion yield from mass loss is:

- $E_y = \Delta m / (A * \rho * F)$ 
  - $\Delta m$ : mass loss of the sample (g)
  - $A$ : surface area of the sample exposed to **atomic oxygen** ( $\text{cm}^2$ )
  - $\rho$ : density of the sample ( $\text{g}/\text{cm}^3$ )
  - $F$ : fluence of **atomic oxygen** ( $\text{atoms}/\text{cm}^2$ )[10]

For experiments with low AO fluence where mass loss may be difficult to measure accurately, recession depth measurements using atomic force microscopy (AFM) can be used.[10]

## Quantitative Data Summary

Table 1: **Atomic Oxygen** Erosion Yield of Various Polymers

Polymer	Erosion Yield ( $\times 10^{-24}$ $\text{cm}^3/\text{atom}$ )	Reference
Polyimide Kapton® H	3.0	[1]
Teflon® FEP	~0.05 - 0.2	[9]
Polyethylene	~3.7	[11]
Polystyrene	~4.0	[9]
Cellulose Acetate	6.8	[9]

Table 2: Effectiveness of Protective Coatings

Coating Material	Deposition Method	Substrate	Key Finding	Reference
Al <sub>2</sub> O <sub>3</sub>	Atomic Layer Deposition (ALD)	Polyimide	A ~35 Å thick film provided effective protection from erosion.	[2]
SiO <sub>2</sub>	Plasma Enhanced Chemical Vapor Deposition (PECVD)	Kapton®	A 1300 Å thick coating exhibited an erosion yield as low as ~0.1-0.2% of unprotected Kapton®.	[2]
Graphene	Vacuum Filtering and Transferring	Kapton®	Reduced mass loss to 3.73% and erosion yield to 3.67% of uncoated Kapton®.	[12]

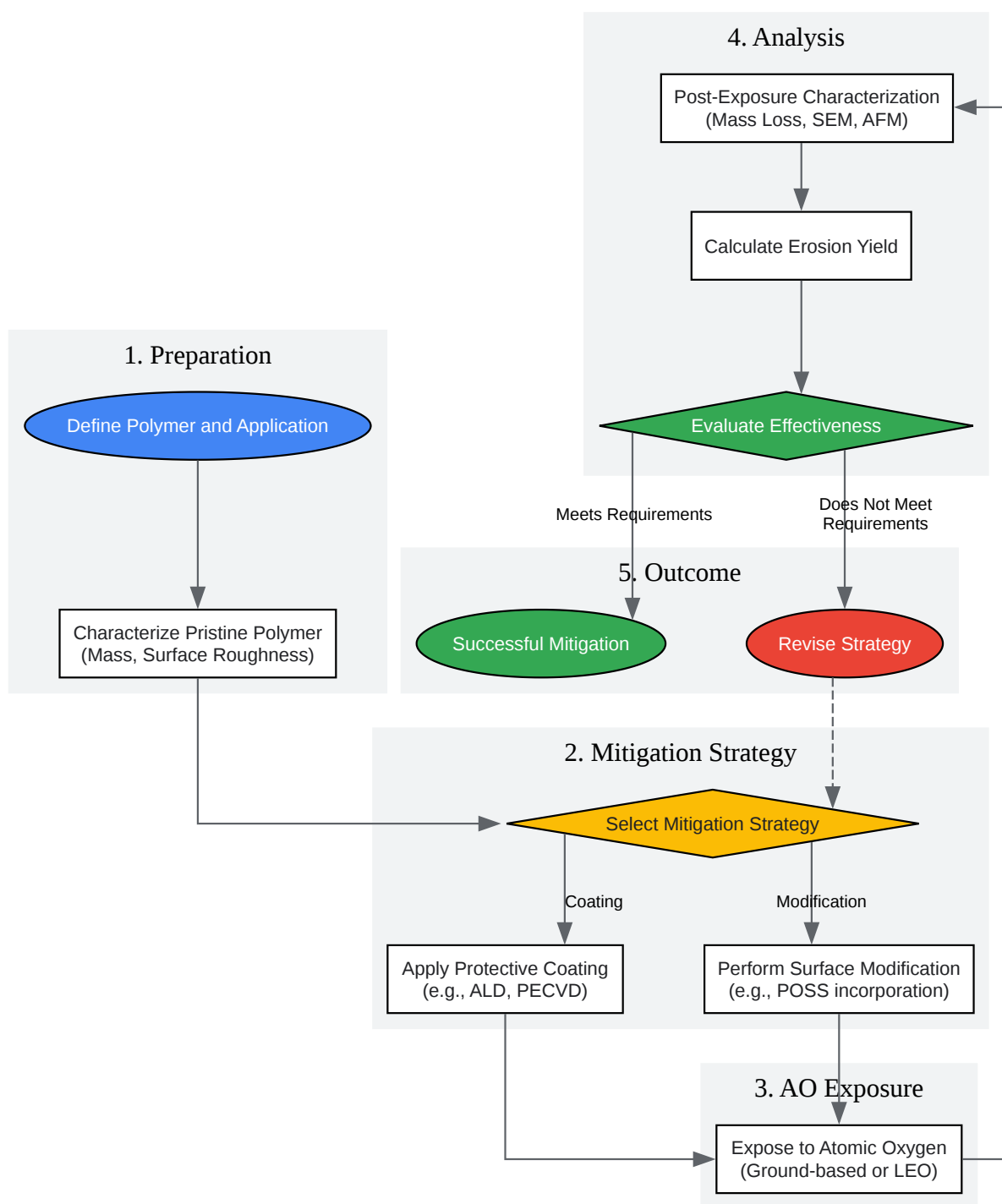
## Experimental Protocols

### Protocol 1: Ground-Based **Atomic Oxygen** Exposure Using a Plasma Asher

- Sample Preparation:
  - Cut polymer samples to the desired dimensions.
  - Clean the samples using appropriate solvents (e.g., isopropanol) in an ultrasonic bath to remove surface contaminants.
  - Thoroughly dry the samples in a vacuum oven to remove any absorbed water.
  - Measure the initial mass of each sample using a microbalance.

- Measure the surface area of the samples that will be exposed to the plasma.
- Plasma Asher Setup:
  - Place the prepared polymer samples and a Kapton® H witness sample in the plasma asher chamber.
  - Evacuate the chamber to the desired base pressure (typically in the mTorr range).
  - Introduce a controlled flow of the source gas (e.g., air or pure oxygen).
- **Atomic Oxygen** Exposure:
  - Generate the plasma by applying radio-frequency (RF) power (e.g., 100 W at 13.56 MHz). [\[11\]](#)
  - Expose the samples for the predetermined duration.
  - Monitor the chamber pressure and RF power throughout the experiment.
- Post-Exposure Analysis:
  - Vent the chamber and carefully remove the samples.
  - Measure the final mass of the polymer samples and the Kapton® witness sample.
  - Calculate the mass loss for each sample.
  - Calculate the **atomic oxygen** fluence based on the mass loss of the Kapton® witness sample.
  - Calculate the erosion yield of the test polymers using the formula provided in the FAQs.
  - Characterize the surface morphology of the exposed samples using techniques like SEM or AFM to observe changes in roughness and texture. [\[13\]](#)

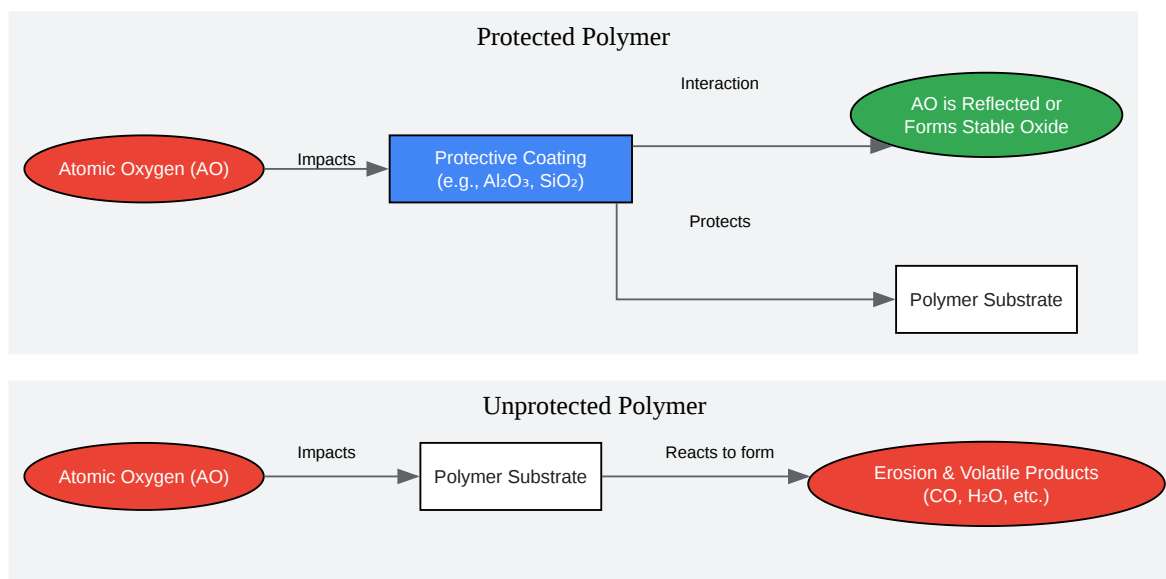
## Visualizations



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Caption: Experimental workflow for selecting and evaluating an **atomic oxygen** mitigation strategy.



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Caption: Mechanism of **atomic oxygen** attack on unprotected vs. protected polymers.

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- To cite this document: BenchChem. [Technical Support Center: Mitigating Atomic Oxygen Erosion on Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103892#mitigating-the-erosive-effects-of-atomic-oxygen-on-polymers]

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